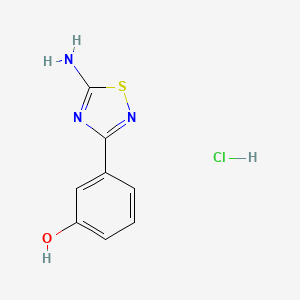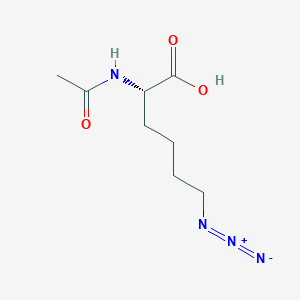
N-Acetyl-6-azido-L-norleucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-6-azido-L-norleucine is a synthetic amino acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an acetyl group and an azido group attached to the norleucine backbone. The unique structural features of this compound make it a valuable tool in chemical biology, particularly in the study of bio-orthogonal reactions and peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-6-azido-L-norleucine typically involves the acetylation of 6-azido-L-norleucineThe final step involves the acetylation of the protected 6-azido-L-norleucine to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The scalability of the synthesis process is crucial for producing sufficient quantities of the compound for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-6-azido-L-norleucine undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of amines or other derivatives.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as Staudinger reagents.
Click Chemistry: The azido group is a key functional group in click chemistry, particularly in the Huisgen cycloaddition reaction with alkynes to form triazoles.
Common Reagents and Conditions
Staudinger Reduction: Utilizes phosphines to reduce the azido group to an amine.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Employs copper catalysts to facilitate the click reaction between azides and alkynes.
Major Products Formed
Amines: Formed through reduction reactions.
Triazoles: Formed through click chemistry reactions.
Scientific Research Applications
N-Acetyl-6-azido-L-norleucine has a wide range of applications in scientific research:
Chemical Biology: Used in bio-orthogonal reactions to study biological processes without interfering with native biochemical pathways.
Peptide Synthesis: Facilitates the site-specific introduction of functional groups into peptides, enabling the study of protein-protein interactions and enzyme activities.
Drug Development: Serves as a building block for the synthesis of novel therapeutic agents and drug delivery systems.
Mechanism of Action
The mechanism of action of N-Acetyl-6-azido-L-norleucine is primarily based on its ability to participate in bio-orthogonal reactions. The azido group allows for selective and efficient labeling of biomolecules, enabling the study of complex biological systems. The acetyl group enhances the compound’s stability and bioavailability, making it suitable for various applications in chemical biology and drug development .
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-L-leucine: Another acetylated amino acid with applications in drug development and treatment of neurological disorders.
6-Diazo-5-oxo-L-norleucine (DON): A glutamine antagonist used in cancer research and treatment.
Uniqueness
N-Acetyl-6-azido-L-norleucine is unique due to the presence of both an acetyl and an azido group, which confer distinct chemical reactivity and biological properties. This dual functionality makes it a versatile tool in chemical biology and peptide synthesis, distinguishing it from other acetylated amino acids and azido-containing compounds .
Properties
Molecular Formula |
C8H14N4O3 |
|---|---|
Molecular Weight |
214.22 g/mol |
IUPAC Name |
(2S)-2-acetamido-6-azidohexanoic acid |
InChI |
InChI=1S/C8H14N4O3/c1-6(13)11-7(8(14)15)4-2-3-5-10-12-9/h7H,2-5H2,1H3,(H,11,13)(H,14,15)/t7-/m0/s1 |
InChI Key |
YVTWABJVKYDHGY-ZETCQYMHSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CCCCN=[N+]=[N-])C(=O)O |
Canonical SMILES |
CC(=O)NC(CCCCN=[N+]=[N-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



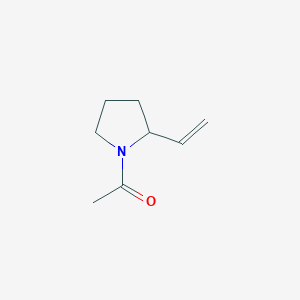
![2-Oxabicyclo[3.1.1]heptane-5-carboxylic acid](/img/structure/B13480410.png)
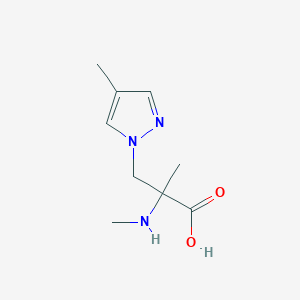
![2-[5-(4-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13480438.png)
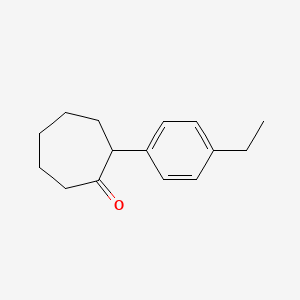
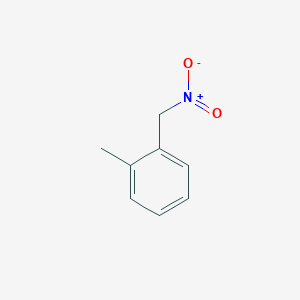
![1-phenyl-1-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]methanamine hydrochloride](/img/structure/B13480459.png)


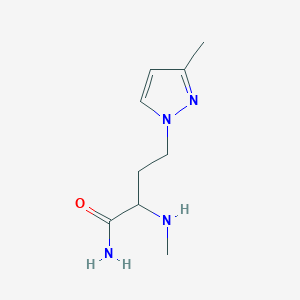
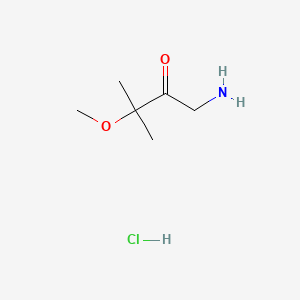
![{Bicyclo[1.1.1]pentan-1-yl}methyl 2,2-dimethylpropanoate](/img/structure/B13480482.png)
